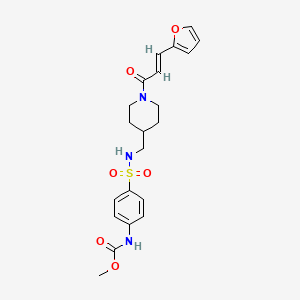![molecular formula C23H18Cl3NO3 B2694940 3-{2-[(4-氯苄氧)苯基]-3-氧代丙酰}丙醛 O-(2,4-二氯苄氧)肟 CAS No. 551931-19-2](/img/structure/B2694940.png)
3-{2-[(4-氯苄氧)苯基]-3-氧代丙酰}丙醛 O-(2,4-二氯苄氧)肟
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{2-[(4-chlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime is a useful research compound. Its molecular formula is C23H18Cl3NO3 and its molecular weight is 462.75. The purity is usually 95%.
BenchChem offers high-quality 3-{2-[(4-chlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{2-[(4-chlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
新颖合成路线和化学反应性
对肟醚及其相关化合物的研究促进了新颖合成路线的发展和对化学反应性的更深入理解。例如,研究表明通过各种化学反应合成新颖的肟醚,突出了它们作为有机合成中中间体的潜力。合成这些化合物并探索其反应性的能力为设计和创建复杂分子开辟了新途径,这些分子在材料科学、制药和农用化学品中具有潜在应用 (Erdogan, 2016)。
抗氧化性能
肟衍生物因其潜在的抗氧化性能而受到研究。例如,某些肟化合物已证明具有降低过氧化氢诱导的脂质过氧化的能力,表明它们可以作为有效的抗氧化剂。此特性与治疗剂的开发尤为相关,该治疗剂旨在保护细胞免受氧化损伤,而氧化损伤与各种疾病有关,包括神经退行性疾病和癌症 (Puntel et al., 2008)。
分子结构和磁性
对肟衍生物的研究延伸到对其分子结构和磁性的检验。例如,对肟酸桥合的铜 (II) 化合物的研究提供了对肟的配位化学及其在材料科学中的潜在应用的见解。了解这些化合物的分子结构和磁性有助于开发具有特定磁性的新材料,这些材料在数据存储、传感器和催化中具有应用 (Naskar et al., 2016)。
超分子化学
肟在超分子化学中扮演着至关重要的角色,作为复杂分子结构设计和合成的构建模块。它们强大的氢键合能力能够形成明确的结构,可用于分子识别系统、传感器和自组装材料的开发。该领域的研究探索了肟衍生物的氢键模式,促进了超分子化学及其在纳米技术和分子电子学中的应用 (Bruton et al., 2003)。
属性
IUPAC Name |
(3E)-1-[2-[(4-chlorophenyl)methoxy]phenyl]-3-[(2,4-dichlorophenyl)methoxyimino]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl3NO3/c24-18-8-5-16(6-9-18)14-29-23-4-2-1-3-20(23)22(28)11-12-27-30-15-17-7-10-19(25)13-21(17)26/h1-10,12-13H,11,14-15H2/b27-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPDIFCUSYIQFN-KKMKTNMSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC=NOCC2=C(C=C(C=C2)Cl)Cl)OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)C/C=N/OCC2=C(C=C(C=C2)Cl)Cl)OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
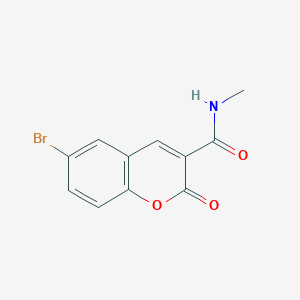

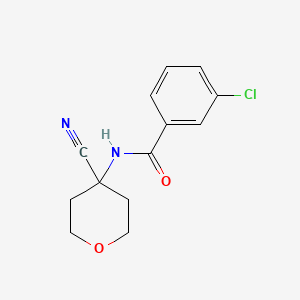
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2694861.png)
![1'-((4-fluoro-2-methylphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2694862.png)
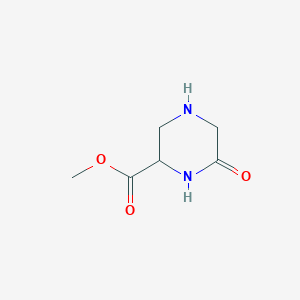
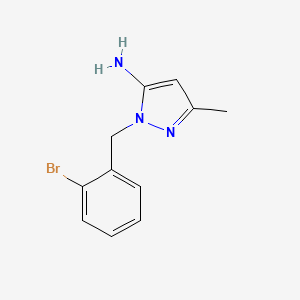
![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2694867.png)
![Methyl 2-{[2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfinyl}benzenecarboxylate](/img/structure/B2694868.png)
![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-methoxybenzenecarboxylate](/img/structure/B2694870.png)
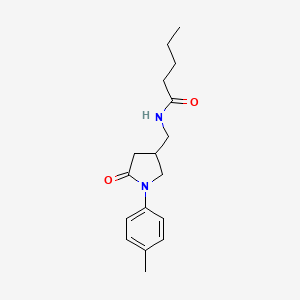
![4-chloro-1-(4-fluorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2694873.png)
![1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2694878.png)
